An In-depth Technical Guide to Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate, a notable heterocyclic compound. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural foundation, plausible synthetic pathways, analytical characterization, and its significance within the broader context of therapeutic discovery. We will explore the strategic importance of the 3-azabicyclo[3.1.0]hexane core as a "privileged structure" and its role as a conformationally constrained piperidine isostere in modern medicinal chemistry.
Introduction: The Strategic Importance of the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane framework is a key structural motif in a wide array of biologically active molecules, including natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic nature serves as a three-dimensional scaffold that can precisely orient pharmacophoric elements in space, a crucial factor for enhancing binding affinity and selectivity to biological targets.[3] In drug design, this scaffold is often employed as a constrained bioisostere of the more flexible piperidine ring, a common feature in many CNS-active agents. This conformational restriction can lead to improved metabolic stability and a more desirable pharmacological profile.
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate, with its specific substitution pattern—a protective benzyl group on the nitrogen, an ethyl ester at the bridgehead C1 position—represents a versatile building block for the synthesis of more complex pharmaceutical agents. The benzyl group can be readily removed via hydrogenolysis, revealing a secondary amine for further functionalization, while the ethyl ester provides a handle for amide bond formation or reduction to a hydroxymethyl group.
Molecular Structure and Physicochemical Properties
The core of the topic molecule is the 3-azabicyclo[3.1.0]hexane system, which consists of a pyrrolidine ring fused with a cyclopropane ring. The benzyl group (CH₂Ph) is attached to the nitrogen at position 3, and an ethyl carboxylate group (-COOEt) is located at the bridgehead carbon, C1.
Table 1: Physicochemical Properties of Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate
| Property | Value | Source(s) |
| CAS Number | 63618-07-5; 1204820-70-1 (for 1R,5R isomer) | [4][5] |
| Molecular Formula | C₁₅H₁₉NO₂ | [4][5] |
| Molecular Weight | 245.32 g/mol | [4][5] |
| LogP (Predicted) | 2.00950 | [5] |
| Polar Surface Area (PSA) | 29.54 Ų | [5] |
| Stereochemistry | Exists as stereoisomers (e.g., cis, 1R,5R) | [6][7] |
The stereochemistry of the molecule, particularly the cis or trans relationship of the substituents on the cyclopropane ring relative to the pyrrolidine ring, is a critical aspect that significantly influences its biological activity.
Caption: Core structure of 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate.
Synthesis Strategies and Methodologies
A related, documented synthesis for a key intermediate, ethyl (1α,5α,6α)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate, begins with commercially available N-benzylmaleimide and utilizes ethyl dimethylsulfuranylideneacetate for the cyclopropanation step. Subsequent reduction of the dione functionality would yield the desired scaffold.
Proposed Experimental Protocol: Rhodium-Catalyzed Cyclopropanation
This protocol is adapted from the highly efficient synthesis of related 3-azabicyclo[3.1.0]hexane-6-carboxylates.[2][3][8] The key transformation is the reaction of an N-benzyl protected dihydropyrrole with ethyl diazoacetate in the presence of a dirhodium(II) catalyst.
Step 1: Synthesis of N-Benzyl-2,5-dihydropyrrole The starting material can be prepared from commercially available 2,5-dimethoxytetrahydrofuran and benzylamine via the Clauson-Kaas reaction, followed by reduction.
Step 2: Dirhodium(II)-Catalyzed Cyclopropanation
-
To a solution of N-benzyl-2,5-dihydropyrrole (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ or Rh₂(esp)₂, 0.005–1 mol%).
-
Heat the mixture to a specified temperature (e.g., 40-90 °C).
-
Slowly add a solution of ethyl diazoacetate (EDA) (1.1-1.5 eq) in the same solvent via syringe pump over several hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate. The reaction will likely produce a mixture of exo and endo diastereomers, which may be separable by chromatography.[2][3]
Caption: Proposed workflow for the synthesis of the target compound.
Causality and Experimental Choices
-
Catalyst Choice: Dirhodium(II) carboxylate and carboxamidate catalysts are exceptionally effective for carbene transfer reactions from diazo compounds. Using catalysts with chiral ligands can induce enantioselectivity, while the choice between different achiral rhodium catalysts can influence the diastereoselectivity (exo vs. endo ratio).[2][3] Low catalyst loadings (down to 0.005 mol%) have proven effective, making the process more economical and sustainable.[8]
-
Slow Addition of Diazoacetate: Ethyl diazoacetate can undergo dimerization and other side reactions. Slow addition ensures that its concentration remains low, favoring the desired cyclopropanation pathway.
-
Solvent: Dichloromethane and toluene are common choices due to their inertness and ability to solubilize the reactants. The choice can sometimes influence reaction efficiency and selectivity.
Structural Elucidation and Characterization
Characterization of the final product is essential to confirm its identity, purity, and stereochemistry. Standard analytical techniques would include NMR spectroscopy, mass spectrometry, and infrared spectroscopy. While specific data for the 1-carboxylate isomer is scarce in the literature, data for the closely related regioisomer, ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate , provides a valuable reference point.[9]
Table 2: Representative Spectroscopic Data for Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS 846024-42-8)
| Data Type | Observed Signals / Characteristics |
| ¹H NMR | Signals corresponding to aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic CH₂ (~3.5-3.6 ppm), a quartet and a triplet for the ethyl ester protons (~4.1 ppm and ~1.2 ppm, respectively), and complex multiplets for the bicyclic ring protons. |
| ¹³C NMR | Resonances for the ester carbonyl (~170-175 ppm), aromatic carbons (~127-140 ppm), benzylic carbon, ethyl group carbons, and multiple signals for the distinct carbons of the bicyclic core. |
| Mass Spec (MS) | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight (245.32). |
| Infrared (IR) | A strong absorption band for the ester carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹. |
Note: The precise chemical shifts and coupling constants for the 1-carboxylate isomer would differ due to the different electronic environment of the cyclopropane protons.
Applications in Drug Discovery and Development
The 3-azabicyclo[3.1.0]hexane scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds targeting a diverse range of biological systems.[10] Its derivatives have shown significant potential in treating various disorders.
-
Central Nervous System (CNS) Disorders: Numerous 1-aryl-3-azabicyclo[3.1.0]hexanes have been investigated as agents to treat neuropsychiatric disorders. They can act as inhibitors of norepinephrine, serotonin, and dopamine reuptake, suggesting applications as antidepressants and anxiolytics.[11]
-
Pain Management: The scaffold is a core component of non-narcotic analgesic agents.[12] Additionally, derivatives have been developed as potent T-type calcium channel inhibitors for the treatment of neuropathic pain and as selective μ-opioid receptor antagonists.[2][9]
-
Oncology: Certain spiro-fused 3-azabicyclo[3.1.0]hexane derivatives have demonstrated in vitro antiproliferative activity against various human tumor cell lines, indicating potential for development as anticancer agents.[6]
-
Other Therapeutic Areas: The versatility of this scaffold has led to its incorporation into molecules designed as ketohexokinase (KHK) inhibitors for non-alcoholic fatty liver disease and muscarinic receptor antagonists.[2]
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate serves as a critical starting material for accessing these diverse therapeutic agents. The ester functionality can be elaborated into amides, acids, or alcohols, while the benzyl group can be removed to allow for the introduction of various substituents on the nitrogen atom, enabling the systematic exploration of structure-activity relationships (SAR).
Conclusion
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate is a synthetically valuable building block with significant potential in drug discovery. Its rigid, three-dimensional structure, derived from the privileged 3-azabicyclo[3.1.0]hexane core, makes it an attractive starting point for the development of novel therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic properties. The synthetic strategies outlined, particularly those employing modern catalytic methods, provide an efficient and versatile means to access this compound and its derivatives. As the demand for novel, 3D-rich molecular scaffolds continues to grow in the pharmaceutical industry, the importance of intermediates like Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate is set to increase, paving the way for the next generation of innovative medicines.
References
-
Nguyen, T.-T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either exo- or endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]
-
Barashkova, K. A., Latyshev, G. V., Kotovshchikov, Y. N., Lukashev, N. V., & Beletskaya, I. P. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(1), 7-35. [Link]
-
Zheng, Y., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances. [Link]
-
Epstein, J. W., et al. (1977). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Representative bioactive compounds with a 3-azabicyclo[3.1.0]hexane core structure. [Link]
-
Kim, J. H., & Nam, G. (2016). Synthesis and evaluation of 6-pyrazoylamido-3N-substituted azabicyclo[2][3]hexane derivatives as T-type calcium channel inhibitors for treatment of neuropathic pain. Bioorganic & Medicinal Chemistry. [Link]
-
Barkov, A. Y., et al. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules. [Link]
-
Agrawal, K. C., Srivastava, S., & Singh, V. S. (2004). A new method for the synthesis of ethyl (1a,5a,6a)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate: An intermediate for the trovafloxacin side chain. Indian Journal of Chemistry, 43B, 873-875. [Link]
-
Appretech Scientific Limited. ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate. [Link]
-
Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(15), 2832-2836. [Link]
- Google Patents. (2007). Novel 1-aryl-3-azabicyclo[3.1.
-
De Kimpe, N., & D'hooghe, M. (2000). SYNTHESIS OF 3-AZABICYCLO[3.1.0]HEXANES. A REVIEW. Organic Preparations and Procedures International, 32(2), 103-122. [Link]
-
PrepChem.com. Synthesis of 1. 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid. [Link]
-
Chemsrc. ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate. [Link]
-
IRIS. DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. rsc.org [rsc.org]
- 5. appretech.com [appretech.com]
- 6. cis-Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate|BLD Pharm [bldpharm.com]
- 7. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ETHYL 3-BENZYL-3-AZA-BICYCLO[3.1.0]HEXANE-6-CARBOXYLATE(846024-42-8) 1H NMR [m.chemicalbook.com]
- 10. Search results [chem-space.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
